6-(Trifluoromethyl)-1H-indole-3-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. The presence of a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) in its structure makes it a unique molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, making it a valuable functional group in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the direct introduction of the trifluoromethyl group using trifluoromethyl iodide (CF3I) under radical conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing hydrophobic interactions and reducing the pKa of nearby functional groups . This can lead to improved potency and selectivity of the compound in biological systems .
Comparison with Similar Compounds
Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with a trifluoromethyl group on the pyridine ring.
Trifluoromethylphenol: An aromatic compound with both a trifluoromethyl group and a hydroxyl group.
Uniqueness: 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the indole ring and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-6-7(9(15)16)4-14-8(6)3-5/h1-4,14H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFSVCLYKZROLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652974 |
Source
|
Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-10-0 |
Source
|
Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13544-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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